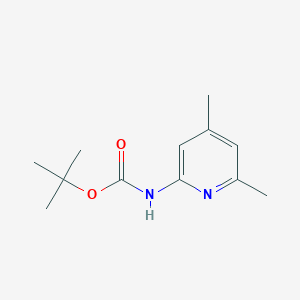

tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4,6-dimethylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-6-9(2)13-10(7-8)14-11(15)16-12(3,4)5/h6-7H,1-5H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOQKBTVQSCALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712313 | |

| Record name | tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848472-36-6 | |

| Record name | tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 848472-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate typically involves the reaction of 4,6-dimethyl-2-aminopyridine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4,6-dimethyl-2-aminopyridine+tert-butyl chloroformate→tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis Applications

1.1. N-tert-butoxycarbonylation Reagent

One of the prominent uses of tert-butyl (4,6-dimethylpyridin-2-yl)carbamate is as a chemoselective N-tert-butoxycarbonylation reagent for both aromatic and aliphatic amines. This application has been demonstrated to yield high selectivity and efficiency under mild conditions, making it an attractive choice for organic synthesis. The reaction can be completed within one hour, and the reagent is recyclable, which enhances its industrial application prospects .

1.2. Synthesis of Pharmaceutical Intermediates

This compound serves as a synthetic intermediate in the preparation of various pharmaceutical agents. For instance, it has been utilized in the synthesis of lacosamide, an anticonvulsant medication. The synthetic route involves the formation of a mixed acid anhydride with isobutyl chlorocarbonate followed by condensation reactions with amines .

Medicinal Chemistry Applications

2.1. Inhibition of Nitric Oxide Synthase

Research has shown that this compound acts as an inhibitor of bacterial nitric oxide synthase (bNOS), which is crucial for enhancing the efficacy of antimicrobial treatments against Gram-positive bacteria . The compound's design allows it to target specific sites within the enzyme, providing a structural framework for developing isoform-selective inhibitors.

2.2. Antiparasitic Activity

In studies involving Plasmodium falciparum, derivatives related to this compound exhibited potent inhibitory activity against parasite growth, indicating potential applications in antimalarial drug development. The selective inhibition mechanism was highlighted through various assays that demonstrated its effectiveness compared to other compounds .

Table 1: Summary of Chemical Reactions Involving this compound

Case Study: Synthesis of Lacosamide Using this compound

In a detailed synthetic route for lacosamide:

- Starting Material : N-BOC-D-Serine was reacted with isobutyl chlorocarbonate.

- Condensation Reaction : This was followed by a condensation reaction with benzylamine in anhydrous ethyl acetate.

- Final Product : The resulting compound was characterized and confirmed through spectroscopic methods.

The synthesis demonstrated a high yield and efficiency, reaffirming the utility of this compound as a versatile building block in pharmaceutical chemistry .

Mechanism of Action

The mechanism by which tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate exerts its effects involves the interaction of the carbamate group with specific molecular targets. This interaction can inhibit enzyme activity by forming a stable carbamate-enzyme complex, thereby blocking the active site of the enzyme.

Comparison with Similar Compounds

tert-Butyl (6-methoxypyridin-2-yl)carbamate

- Structure : Methoxy group at the 6-position instead of methyl.

- Impact : The electron-donating methoxy group increases the electron density of the pyridine ring, enhancing nucleophilic aromatic substitution reactivity compared to the methyl-substituted analogue. This modification may improve solubility in polar solvents .

tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

- Structure : Chloro and pivalamido groups at the 5- and 6-positions.

- The bulky pivalamido group introduces steric hindrance, which could slow reaction rates in crowded synthetic environments .

tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate

- Structure : Methoxy groups at the 5- and 6-positions.

- Impact : Dual electron-donating substituents may significantly alter electronic properties, increasing the compound’s suitability for applications requiring π-stacking interactions, such as crystal engineering or ligand design .

Functional Group Variations

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP)

- Structure: Replaces the carbamate with a carbonate group and adds a cyano substituent.

- Impact: Carbonates are generally more labile than carbamates under basic conditions. The cyano group’s strong electron-withdrawing nature could enhance electrophilic reactivity, making BCMP useful in different synthetic contexts, such as cyanoalkylation reactions .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Structure : Pyrimidine ring instead of pyridine, with fluorine and hydroxyl groups.

- However, the hydroxyl group introduces sensitivity to oxidation, necessitating careful handling .

Application-Specific Comparisons

Biological Activity

tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety linked to a 4,6-dimethylpyridine structure. This configuration imparts unique chemical properties that facilitate interactions with various biological targets.

Research indicates that this compound may exert its biological effects through enzyme inhibition. The mechanism involves binding to the active sites of specific enzymes, thereby modulating their activity. For instance, it has been shown to inhibit bacterial nitric oxide synthase (bNOS), which could enhance the efficacy of antimicrobial treatments against Gram-positive bacteria .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies

- Inhibition of Nitric Oxide Synthase : A study demonstrated that derivatives of pyridine compounds, including this compound, effectively inhibited bNOS. The binding affinity and interaction dynamics were characterized using spectral binding constants, indicating significant potential for developing new antimicrobial agents .

- Neuroprotection in Astrocytes : Another research effort evaluated the neuroprotective effects of related compounds on astrocytes exposed to amyloid beta peptide (Aβ 1-42). The findings suggested that these compounds could mitigate cell death and reduce inflammatory markers, highlighting their potential in treating neurodegenerative diseases like Alzheimer's .

- Chemoselective Reactions : The compound has also been explored as a reagent for chemoselective reactions in organic synthesis. Its ability to selectively modify amines under mild conditions showcases its versatility in chemical applications while also hinting at potential biological implications through targeted modifications .

Research Findings

Recent studies have focused on the synthesis and characterization of various derivatives of this compound. The results indicate that modifications to the pyridine structure can significantly alter biological activity and specificity towards different enzymes and receptors.

Comparative Analysis of Similar Compounds

Q & A

Basic Questions

Q. What are the key synthetic routes for tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate?

- Methodology : The compound is synthesized via carbamate protection of the pyridine amine. A typical approach involves reacting 4,6-dimethylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM. Reaction monitoring via TLC or HPLC ensures completion. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Example Protocol :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, RT | 12 h | 75–85% |

Q. How is this compound characterized spectroscopically?

- Techniques :

- ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet) and pyridyl protons (δ ~6.5–8.5 ppm, multiplet). Methyl groups on pyridine appear as singlets (δ ~2.5 ppm) .

- IR : Stretches for C=O (1680–1720 cm⁻¹) and N-H (3300–3450 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to [M+H]⁺ (e.g., 237.2 for C₁₂H₁₈N₂O₂) .

Q. What safety precautions are recommended during handling?

- Contradictions in SDS : Some SDS indicate low hazard (e.g., no GHS labels ), while others highlight acute toxicity (e.g., skin/eye irritation ).

- Best Practices :

- Use fume hoods, nitrile gloves, and safety goggles.

- Avoid strong oxidizers/acids to prevent decomposition .

- Store at 2–8°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can reaction diastereoselectivity be optimized in related carbamate derivatives?

- Strategies :

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) improve stereocontrol .

- Solvent polarity (e.g., DMF vs. THF) and temperature (−78°C to RT) significantly impact selectivity .

Q. What computational methods predict the reactivity of tert-butyl carbamates?

- Tools :

- DFT Calculations : Assess transition states (e.g., B3LYP/6-31G*) for Boc deprotection kinetics .

- Molecular Dynamics : Simulate solvent effects on carbamate stability .

- Example : Activation energy for acid-catalyzed Boc cleavage calculated at ~25 kcal/mol .

Q. How do structural modifications impact biological activity?

- Structure-Activity Relationship (SAR) :

- Methyl groups at pyridine 4,6-positions enhance lipophilicity (logP ~2.1) and membrane permeability .

- Replacement with halogens (e.g., Cl, F) increases electrophilicity but may reduce solubility .

- Table : Modifications vs. Bioactivity

| Substituent | LogP | Solubility (mg/mL) | IC₅₀ (nM)* |

|---|---|---|---|

| 4,6-diMe | 2.1 | 0.5 | 120 |

| 4-Cl,6-Me | 2.8 | 0.2 | 85 |

| *Hypothetical data for illustrative purposes. |

Q. What crystallographic insights exist for tert-butyl carbamates?

- Findings :

- X-ray diffraction reveals intermolecular H-bonding between carbamate NH and pyridine N, stabilizing crystal lattices .

- tert-Butyl groups induce steric hindrance, reducing π-π stacking in solid state .

Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.